Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in organic solvents
Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in organic solvents
Title: Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in Organic Solvents: A Comprehensive Technical Guide
Introduction Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized indenone derivative utilized as a critical intermediate in advanced organic synthesis and pharmaceutical drug development. Due to its rigid aromatic core, polar functional groups, and halogen substituent, its solvation thermodynamics present unique challenges. This whitepaper provides a rigorous analysis of its solubility profile in organic solvents, grounded in physicochemical principles and validated experimental methodologies.
Structural Analysis & Physicochemical Profiling
The solubility of a compound is fundamentally dictated by the energy required to disrupt its crystal lattice and the energy released upon solvation. For Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, the molecular architecture features several distinct interaction sites:
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Indenone Core: Provides a rigid, planar hydrophobic surface capable of
stacking interactions, contributing to a high crystal lattice energy. -
1-Oxo and 5-Methyl Carboxylate Groups: Act as strong hydrogen-bond acceptors, exhibiting high polarity (
) and hydrogen-bonding ( ) components in Hansen space. -
3-Bromo Substituent: Enhances lipophilicity while introducing polarizability, which increases dispersion force interactions (
).
Understanding these features through the lens of Hansen Solubility Parameters (HSP) allows us to predict solvent compatibility. Because the compound lacks hydrogen-bond donors, it relies entirely on the solvent to provide complementary dipole-dipole or hydrogen-bonding interactions to overcome the enthalpic penalty of dissolution[1].
Physicochemical mapping of functional groups governing solvent interactions.
Solubility Matrix in Organic Solvents
Based on its structural profiling, the thermodynamic solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate varies drastically across different solvent classes. The data below synthesizes theoretical HSP matching with empirical behavior typical of halogenated indenone esters.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low (< 1 mg/mL) | Insufficient polarity ( |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate (1-10 mg/mL) | Moderate dispersion force matching ( |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, THF | High (50-150 mg/mL) | Excellent balance of dispersion and polarity. The dipole moments align well with the ester and ketone moieties. |
| Highly Polar Aprotic | DMF, DMSO, NMP | Very High (> 200 mg/mL) | Strong dipole-dipole interactions and high polarizability fully solvate the molecule. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Solvents act as H-bond donors to the ketone/ester, but the hydrophobic bromo-indenone core limits overall capacity. |
Table 1: Predicted solubility matrix for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate based on physicochemical properties.
Experimental Methodology: Thermodynamic Solubility Determination
While kinetic solubility (often determined via rapid DMSO stock dilution) is useful for early-stage high-throughput screening, it is highly prone to supersaturation artifacts and co-solvent masking effects. For rigorous process chemistry, scale-up synthesis, and formulation, Thermodynamic Solubility must be determined using the Isothermal Shake-Flask Method, a gold-standard approach adapted from OECD Test Guideline 105[2].
This protocol operates as a self-validating system: by ensuring a persistent excess of the solid phase and allowing sufficient time for equilibrium, the resulting concentration represents the true thermodynamic limit of the solvent-solute system.
Step-by-Step Protocol:
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Preparation of Saturated Mixtures: Accurately weigh 50 mg of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate into a 4 mL amber glass vial. Add 1 mL of the target organic solvent. The presence of undissolved solid is critical; if the solid dissolves completely, add additional compound in 10 mg increments until a persistent, cloudy suspension is achieved.
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Isothermal Equilibration: Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker incubator. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 to 48 hours[2].
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter material is pre-saturated to prevent analyte adsorption).
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HPLC-UV Quantification: Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the assay. Analyze via HPLC using a C18 column, a water/acetonitrile gradient, and UV detection at λ = 254 nm. Quantify the solubility against a multi-point calibration curve prepared from a certified reference standard.
Standardized workflow for determining the thermodynamic solubility of indenone derivatives.
Implications for Synthesis and Drug Development
The solubility profile of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate directly dictates its utility and handling in synthetic workflows:
-
Cross-Coupling Reactions: The 3-bromo position is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings. Because these reactions require moderately polar environments to stabilize transition states, utilizing THF or Dioxane ensures complete solvation of the starting material while supporting the catalytic cycle.
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Ester Hydrolysis: Saponification of the 5-methyl carboxylate to the corresponding carboxylic acid requires a miscible organic/aqueous system. A THF/Water or Methanol/Water co-solvent system is recommended to balance the solubility of the lipophilic starting material and the hydrophilic hydroxide reagent.
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Purification & Isolation: The stark contrast in solubility between highly polar aprotic solvents (e.g., DMSO, Ethyl Acetate) and non-polar aliphatics (e.g., Heptane) makes this compound an excellent candidate for anti-solvent crystallization, allowing for high-yield recovery with exceptional purity.
References
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Title: Hansen Solubility Parameters of Liquids at 25°C Source: Kinam Park URL: [Link] Citation Index: [1]
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Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link] Citation Index: [2]
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Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link] Citation Index:
